molecular formula C11H16N2O2 B8391488 (3-aminophenyl) N,N-diethylcarbamate

(3-aminophenyl) N,N-diethylcarbamate

Cat. No.: B8391488
M. Wt: 208.26 g/mol
InChI Key: KHBRWGLLNGWQPE-UHFFFAOYSA-N
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Description

(3-Aminophenyl) N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) N,N-diethylcarbamate typically involves the reaction of 3-aminophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-Aminophenol+Diethylcarbamoyl chloride(3-Aminophenyl) N,N-diethylcarbamate+HCl\text{3-Aminophenol} + \text{Diethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Aminophenol+Diethylcarbamoyl chloride→(3-Aminophenyl) N,N-diethylcarbamate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(3-Aminophenyl) N,N-diethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.

    Industry: It is used in the production of pesticides and herbicides, leveraging its ability to inhibit cholinesterase enzymes.

Mechanism of Action

The mechanism of action of (3-aminophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can inhibit enzymes such as cholinesterases by forming a stable carbamylated enzyme intermediate, thereby preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

  • (3-Aminophenyl) N,N-dimethylcarbamate
  • (3-Aminophenyl) N,N-diisopropylcarbamate
  • (3-Aminophenyl) N,N-dibutylcarbamate

Comparison:

  • (3-Aminophenyl) N,N-diethylcarbamate is unique due to its specific diethyl substitution, which affects its solubility, reactivity, and interaction with biological targets compared to its dimethyl, diisopropyl, and dibutyl counterparts.
  • The diethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other carbamates might be less effective.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3-aminophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4,12H2,1-2H3

InChI Key

KHBRWGLLNGWQPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl-carbamic acid-3-nitro-phenyl ester (300 mg, 1.26 mmol) in ethyl acetate (5 ml) was added stannous chloride dihydrate (1.08 g, 4.8 mmol) and stirred for 6 hr at room temperature. The reaction mixture was diluted with ethyl acetate and washed with sodium hydroxide solution. The organic layer was separated, washed with brine, dried and concentrated under reduced pressure to give diethyl-carbamic acid 3-aminophenyl ester (120 mg, 45%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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